Tris(dipivaloylmethanato)lanthanum

概要

説明

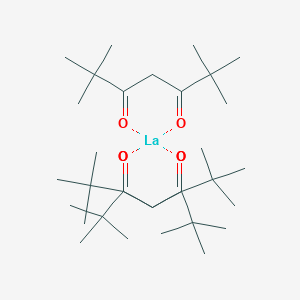

Tris(dipivaloylmethanato)lanthanum: is a coordination compound with the chemical formula C33H57LaO6 tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III) . This compound is part of a broader class of lanthanide β-diketonates, which are known for their stability and volatility. It appears as a white to almost white powder or crystal and is used in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tris(dipivaloylmethanato)lanthanum typically involves the reaction of lanthanum chloride hexahydrate with dipivaloylmethane in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of water and acetone. The resulting precipitate is filtered, washed, and then dried. The final product is obtained by evaporating the solvents and recrystallizing the residue from toluene .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure purity and yield .

化学反応の分析

Types of Reactions: Tris(dipivaloylmethanato)lanthanum primarily undergoes coordination reactions due to the presence of the lanthanum ion. It can participate in ligand exchange reactions where the dipivaloylmethane ligands are replaced by other ligands. Additionally, it can undergo thermal decomposition to form lanthanum oxide .

Common Reagents and Conditions:

Ligand Exchange Reactions: Common reagents include other β-diketones or phosphine oxides. The reactions are typically carried out in organic solvents such as toluene or hexane.

Thermal Decomposition: This reaction is carried out by heating the compound to high temperatures, often in an inert atmosphere to prevent oxidation

Major Products:

Ligand Exchange Reactions: The major products are new lanthanum complexes with different ligands.

Thermal Decomposition: The major product is lanthanum oxide (La2O3)

科学的研究の応用

Chemical Properties and Structure

Tris(dipivaloylmethanato)lanthanum has the molecular formula C₃₃H₅₇LaO₆ and a molar mass of 688.72 g/mol. It typically appears as a white to almost white powder or crystal with a melting point ranging from 128 to 131 °C . The compound exhibits unique structural characteristics, which contribute to its functionality in various applications.

Catalytic Applications

La(TMHD)₃ has been explored as a catalyst in several chemical reactions, particularly in organic synthesis. Its ability to form stable complexes with various substrates enhances reaction rates and selectivity.

- Case Study: Synthesis of Organic Compounds

Research indicates that La(TMHD)₃ can facilitate the synthesis of complex organic molecules through coordination chemistry. For instance, it has been used in the synthesis of substituted phenols and other aromatic compounds, demonstrating increased yields compared to traditional catalysts .

Materials Science

The compound is also significant in materials science, particularly in the development of advanced materials with tailored properties.

-

Magnetic Materials

La(TMHD)₃ is being investigated for its potential use in magnetic materials. The unique electronic properties of lanthanides allow for the tuning of magnetic characteristics, making it suitable for applications in data storage and spintronics. -

Thin Film Deposition

In thin film technology, La(TMHD)₃ serves as a precursor for lanthanum oxide (La₂O₃), which is utilized in high-k dielectric materials for transistors and capacitors. The deposition of La₂O₃ films using La(TMHD)₃ has shown promising results in improving device performance due to its high dielectric constant .

Energy Storage Systems

The compound has been identified as a potential additive in lithium battery electrolytes.

- Lithium Battery Performance

Studies have shown that incorporating La(TMHD)₃ into lithium battery systems can enhance ionic conductivity and cycle stability. This improvement is attributed to its ability to stabilize lithium ions within the electrolyte matrix, ultimately leading to better battery performance .

Biomedical Applications

Emerging research suggests that La(TMHD)₃ may have applications in biomedical fields, particularly in drug delivery systems.

- Drug Delivery Mechanisms

The coordination properties of La(TMHD)₃ allow it to form complexes with various pharmaceutical agents, potentially improving their solubility and bioavailability. Preliminary studies indicate that these complexes can be utilized to enhance targeted drug delivery systems .

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Catalysis | Organic synthesis | Increased reaction rates and selectivity |

| Materials Science | Magnetic materials | Tailored magnetic properties |

| Thin Film Technology | Precursor for La₂O₃ | Improved high-k dielectric performance |

| Energy Storage Systems | Lithium battery electrolyte additive | Enhanced ionic conductivity and stability |

| Biomedical Applications | Drug delivery systems | Improved solubility and bioavailability |

作用機序

The mechanism of action of tris(dipivaloylmethanato)lanthanum involves the coordination of the lanthanum ion with the oxygen atoms of the dipivaloylmethane ligands. This coordination stabilizes the lanthanum ion and allows it to participate in various chemical reactions. The compound’s stability and volatility make it suitable for use in processes such as chemical vapor deposition (CVD) for thin film production .

類似化合物との比較

- Tris(acetylacetonato)lanthanum(III)

- Tris(benzoylacetonato)lanthanum(III)

- Tris(dibenzoylmethanato)lanthanum(III)

Comparison: Tris(dipivaloylmethanato)lanthanum is unique due to its bulky dipivaloylmethane ligands, which provide greater stability and volatility compared to other lanthanum β-diketonates. This makes it particularly useful in applications requiring high thermal stability and precise deposition, such as in the production of thin films .

生物活性

Tris(dipivaloylmethanato)lanthanum (La(dpm)₃) is a lanthanide complex that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is a coordination compound with the formula C₃₃H₆₀LaO₆. The structure consists of a lanthanum ion coordinated to three dipivaloylmethanate ligands. The dipivaloylmethanate ligand is a bidentate ligand that forms stable chelates with lanthanides, enhancing their solubility and bioavailability.

Biological Activity

The biological activity of La(dpm)₃ can be categorized into several key areas:

1. Antioxidant Properties

Research has indicated that La(dpm)₃ exhibits antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. A study demonstrated that this compound could reduce reactive oxygen species (ROS) levels in cell cultures, suggesting its potential in protecting cells from oxidative damage .

2. Anticancer Effects

La(dpm)₃ has been investigated for its anticancer properties. In vitro studies showed that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways related to cell survival and death .

3. Effects on Cellular Metabolism

The compound also influences cellular metabolism. It has been observed to enhance mitochondrial function, leading to increased ATP production in certain cell types. This effect may be linked to its ability to improve the efficiency of electron transport chain complexes within mitochondria .

Case Study 1: Antioxidant Activity

In a study published in the Journal of Molecular Structure, researchers evaluated the antioxidant effects of La(dpm)₃ on human fibroblast cells. The results indicated a significant reduction in oxidative stress markers when treated with varying concentrations of the compound. The study concluded that La(dpm)₃ could serve as a potential therapeutic agent for conditions associated with oxidative stress .

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanisms was conducted using La(dpm)₃ on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death compared to untreated controls. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis .

Table 1: Summary of Biological Activities of this compound

特性

CAS番号 |

14319-13-2 |

|---|---|

分子式 |

C33H57LaO6 |

分子量 |

688.7 g/mol |

IUPAC名 |

lanthanum(3+);2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/3C11H19O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |

InChIキー |

BVHALGVWBCQFGY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[La] |

正規SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[La+3] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the thermal stability of Tris(dipivaloylmethanato)lanthanum compare to other precursors used in manganite perovskite deposition?

A: Research indicates that this compound exhibits a distinct decomposition temperature compared to other precursors like Tris(dipivaloylmethanato)manganese and Bis(dipivaloylmethanato)strontium. [] This difference in thermal behavior is crucial during the chemical vapor deposition process of manganite perovskites, as it directly impacts the film's final composition and properties. []

Q2: Can you elaborate on the role of in situ infrared absorption spectroscopy in controlling the composition of deposited films?

A: In situ infrared absorption spectroscopy allows researchers to monitor the decomposition behavior of precursors like this compound in real-time during the deposition process. [] By analyzing the infrared absorption patterns, researchers can determine the precursor densities in the gas phase. [] This information is then used to fine-tune the deposition parameters and achieve precise control over the atomic composition of the final manganite perovskite film. []

Q3: What is the molecular structure of this compound?

A: While the provided abstracts do not detail the molecular structure, gas electron diffraction studies have been conducted to elucidate the structure of this compound. [] Further investigation into these studies would be needed to elaborate on the specific bond lengths, angles, and spatial arrangement of atoms within the molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。